2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “2-(tert-Butoxycarbonyl)-2-azabicyclo[22The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction process and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc groups in organic synthesis can influence a variety of biochemical pathways, depending on the specific amine that is being protected .
Result of Action
The result of the compound’s action would depend on the specific amine that is being protected by the BOC group. By protecting the amine during the reaction process, the BOC group can help to prevent unwanted side reactions, thereby increasing the efficiency and selectivity of the synthesis .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the addition and removal of the BOC group typically require specific reaction conditions, such as the presence of a base or an acid, respectively . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, facilitating reactions such as the Morita–Baylis–Hillman and Knoevenagel reactions . The nature of these interactions often involves the compound acting as a nucleophile or a base, thereby influencing the reaction kinetics and outcomes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of certain transcription factors, leading to changes in gene expression that can alter cellular metabolism and function . Additionally, its impact on cell signaling pathways can result in modified cellular responses to external stimuli, thereby affecting overall cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, thereby influencing biochemical pathways . Furthermore, the compound can affect gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can affect the synthesis and degradation of certain metabolites, thereby altering the overall metabolic balance within cells . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound is transported across cell membranes through specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is critical for the compound’s efficacy, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQNBQLGTZYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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